ALPHA-CAROTENE

Descripción

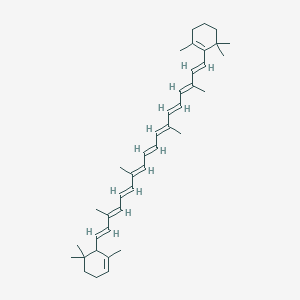

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVAOWXLWRTKGA-JLTXGRSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CCCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893712 | |

| Record name | beta,epsilon-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-70-2 | |

| Record name | α-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta,epsilon-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

alpha-carotene chemical structure and properties

An In-depth Technical Guide to α-Carotene: Structure, Properties, and Methodologies

Introduction

Alpha-carotene (α-carotene) is a prominent member of the carotene family, a class of tetraterpenoid pigments synthesized by plants, algae, and photosynthetic bacteria.[1] As the second most common form of carotene, it is a significant component of the human diet, found abundantly in various yellow, orange, and dark green fruits and vegetables.[2] Structurally, it is an isomer of β-carotene, distinguished by the position of a double bond in one of its terminal cyclohexene rings.[3] This subtle structural difference has significant implications for its biological activity, particularly its efficacy as a provitamin A.[1] While possessing approximately half the vitamin A activity of β-carotene, α-carotene exhibits potent antioxidant properties that contribute to its role in mitigating oxidative stress, potentially reducing the risk of various chronic diseases.[1][2][4] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, biosynthesis, metabolism, and analytical methodologies pertinent to α-carotene, tailored for researchers and professionals in the fields of life sciences and drug development.

Chemical Structure and Stereochemistry

Alpha-carotene is an unsaturated hydrocarbon belonging to the tetraterpenoids, constructed from eight isoprene units.[1] Its molecular structure is characterized by a long polyene chain of conjugated double bonds, which is responsible for its color and antioxidant activity, flanked by two terminal ring structures.[5]

-

Molecular Formula: C₄₀H₅₆[6]

-

Molecular Weight: 536.87 g/mol [6]

-

IUPAC Name: (6′R)-β,ε-Carotene[3]

-

Systematic IUPAC Name: 1,3,3-Trimethyl-2-{(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl}cyclohex-1-ene[3]

The key structural feature that distinguishes α-carotene from its more common isomer, β-carotene, is the presence of one β-ionone ring and one α-ionone (or ε-) ring at opposite ends of the polyene chain.[3] In contrast, β-carotene possesses two β-ionone rings. The natural, biologically active form of α-carotene has a specific stereochemistry at the C6' position of the α-ionone ring, designated as (6'R).[6][7] This chirality is a critical determinant of its biological recognition and function.

Caption: Chemical structure of (6'R)-β,ε-Carotene (α-Carotene).

Physicochemical Properties

The physical and chemical properties of α-carotene are dictated by its long, nonpolar hydrocarbon structure. These properties are critical for selecting appropriate solvents for extraction and analysis, and they influence its absorption and transport in biological systems.

| Property | Value / Description |

| Appearance | Deep purple prisms or polyhedra.[6] |

| Melting Point | 187.5 °C (in an evacuated tube).[6][8][9] |

| Solubility | Water: Practically insoluble.[1][6] Organic Solvents: Freely soluble in carbon disulfide and chloroform; soluble in ether and benzene.[6] Slightly soluble in petroleum ether and alcohol.[6] More soluble than β-carotene in certain solvents.[6] The solubility in hexane at 0°C is 294 mg per 100 ml.[6] |

| Optical Rotation | [α]¹⁸₆₄₃ +385° (c = 0.08 in benzene).[6][9] |

| Spectral Properties | UV-Vis λmax: Absorption maxima are observed in the blue region of the visible spectrum.[10] - In Chloroform (CHCl₃): 454 nm, 485 nm.[6] - In Hexane: 422 nm, 444 nm, 473 nm. - In Ethanol: 424 nm, 446 nm, 474 nm. |

| Stability | Absorbs oxygen from the air, leading to colorless oxidation products.[6] The oxidation process is autocatalytic in the presence of light.[6] For long-term stability, it should be stored in darkness under an inert atmosphere at low temperatures (-20°C).[6][9] |

The high hydrophobicity of α-carotene is a key characteristic, rendering it practically insoluble in water but soluble in lipids and nonpolar organic solvents.[1][6] This property dictates its association with lipid components in both its natural plant sources and within the human body, where it is transported in lipoproteins.

Biosynthesis and Natural Occurrence

In plants and other photosynthetic organisms, carotenoids are synthesized within plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[11][12] This pathway produces the 20-carbon precursor geranylgeranyl diphosphate (GGPP).

The committed step in carotenoid biosynthesis is the condensation of two GGPP molecules by the enzyme phytoene synthase (PSY) to form the 40-carbon compound phytoene. A series of desaturation and isomerization reactions convert phytoene into the vibrant red carotenoid, lycopene.

The cyclization of lycopene represents a critical branch point in the pathway.[11] The formation of α-carotene requires the coordinated action of two different cyclase enzymes:

-

Lycopene ε-cyclase (LCYE): This enzyme adds an ε-ring to one end of the linear lycopene molecule, forming δ-carotene.[12][13]

-

Lycopene β-cyclase (LCYB): This enzyme then adds a β-ring to the other end of δ-carotene to yield α-carotene.[12][13]

The relative activities of LCYE and LCYB determine the flow of lycopene into the α-carotene branch (leading to lutein) versus the β-carotene branch (leading to zeaxanthin and violaxanthin).[11][14]

Caption: Biosynthesis pathway of α-carotene from lycopene.

Dietary Sources: Alpha-carotene is widely distributed, though typically in smaller quantities than β-carotene.[6] Excellent dietary sources include:

-

Orange and Yellow Vegetables: Carrots, pumpkin, sweet potatoes, and winter squash.[1][2]

-

Green Vegetables: Broccoli, green beans, peas, spinach, and cabbage.[2]

Biological Activity and Metabolism

Provitamin A Activity

Alpha-carotene is a provitamin A carotenoid, meaning the body can convert it into retinol (vitamin A).[15][16] This conversion primarily occurs in the intestine by the enzyme β-carotene 15,15'-monooxygenase (BCMO1).[15]

The cleavage of α-carotene is asymmetric due to the structural difference between its two end rings. The BCMO1 enzyme cleaves the polyene chain at the 15,15' double bond, but because only the β-ionone ring end can be metabolized to retinol, a single molecule of α-carotene yields only one molecule of retinal, which is subsequently reduced to retinol.[1] This contrasts with β-carotene, which, with its two β-ionone rings, can yield two molecules of retinol.[1] Consequently, the vitamin A activity of α-carotene is considered to be approximately half that of all-trans-β-carotene.[6]

Caption: Metabolic conversion of α-carotene to Vitamin A.

Antioxidant Properties

Like other carotenoids with extensive systems of conjugated double bonds, α-carotene is an effective antioxidant.[4][14] Its primary antioxidant mechanisms involve:

-

Quenching of Singlet Oxygen: It can deactivate highly reactive singlet oxygen (¹O₂), a byproduct of photosynthesis and other biological processes, by absorbing its excess energy and dissipating it as heat, thereby returning to its ground state without being chemically altered.[4][16]

-

Scavenging of Free Radicals: Alpha-carotene can react with and neutralize peroxyl radicals and other reactive oxygen species (ROS), thus terminating the chain reactions of lipid peroxidation and protecting cell membranes, lipoproteins, and DNA from oxidative damage.[4][5]

Epidemiological studies suggest that higher blood concentrations of α-carotene are associated with a reduced risk of mortality from cardiovascular disease and certain types of cancer, a benefit often attributed to its antioxidant capacity.[2]

Analytical and Experimental Protocols

Accurate analysis of α-carotene requires robust methods for its extraction from complex biological matrices, followed by purification and quantification.

Protocol 1: Extraction and Isolation from Carrots

This protocol describes a general workflow for extracting and isolating α-carotene from fresh carrots, a rich natural source. The choice of solvent and purification technique is critical for achieving high purity and yield.

Causality Behind Experimental Choices:

-

Freezing: Pre-freezing the sample helps to disrupt cell walls, improving the efficiency of subsequent solvent extraction.[17]

-

Solvent Choice (Ethanol/2-Propanol): Ethanol and 2-propanol are effective at extracting carotenoids.[17] Using a solvent recognized as safe (GRAS), like ethanol, is advantageous.[18] Elevated temperatures (e.g., 60°C) increase solubility and extraction yield, but excessive heat can cause degradation.[17][18]

-

Saponification (Optional): For matrices rich in chlorophylls or fats (like green leafy vegetables), saponification with potassium hydroxide is used to hydrolyze interfering lipids and chlorophylls into water-soluble soaps and chlorophyllins, which can then be easily removed by washing.

-

Purification (Countercurrent Chromatography): Countercurrent chromatography (CCC) is a liquid-liquid partition technique that avoids solid stationary phases, minimizing the risk of irreversible adsorption and degradation of sensitive compounds like carotenoids.[19][20] The use of a non-aqueous solvent system like n-hexane/benzotrifluoride/acetonitrile allows for the fine separation of structurally similar isomers like α- and β-carotene based on subtle differences in their partition coefficients.[19]

Step-by-Step Methodology:

-

Sample Preparation:

-

Wash fresh carrots thoroughly and chop them into small pieces.

-

Freeze the carrot pieces at -20°C or lower to facilitate cell wall disruption.[17]

-

Homogenize the frozen carrot pieces in a blender with a suitable extraction solvent (e.g., 96% ethanol or 2-propanol) at a ratio of approximately 1:4 (w/v).[17]

-

-

Solvent Extraction:

-

Transfer the homogenate to a flask and incubate in a shaking water bath at an elevated temperature (e.g., 60°C) for 2-4 hours to maximize extraction.[17]

-

After extraction, filter the mixture to separate the liquid extract from the solid carrot pulp.

-

Transfer the ethanol extract to a separatory funnel and partition it against a nonpolar solvent like petroleum ether or hexane. Add water to facilitate phase separation.[17]

-

Collect the upper organic phase containing the carotenoids. Repeat the partitioning of the aqueous phase to ensure complete extraction.

-

-

Concentration:

-

Combine the organic extracts and wash with distilled water to remove any residual polar solvents.

-

Dry the extract over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Purification by Countercurrent Chromatography (CCC):

-

Prepare the biphasic solvent system (e.g., n-hexane/benzotrifluoride/acetonitrile).[19]

-

Dissolve the crude carotenoid extract in a small volume of the solvent system.

-

Perform the CCC separation according to the instrument's specifications to isolate α-carotene from β-carotene and other pigments.[19][20]

-

Collect the fractions containing pure α-carotene, as determined by subsequent analysis.

-

Caption: Workflow for extraction and isolation of α-carotene.

Protocol 2: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate separation and quantification of carotenoid isomers.[21][22]

Causality Behind Experimental Choices:

-

C30 Column: A C30 stationary phase is specifically designed for carotenoid analysis. Its long alkyl chains provide enhanced shape selectivity, which is crucial for resolving structurally similar and geometric isomers (e.g., all-trans vs. cis isomers) of carotenes that cannot be separated on standard C18 columns.[21]

-

Gradient Elution: A gradient elution using a polar solvent mixture (methanol/acetonitrile/water) and a less polar solvent (methyl tert-butyl ether) allows for the efficient separation of a wide range of carotenoids with different polarities within a single run.[21]

-

Detection Wavelength: Carotenoids exhibit strong absorbance in the 450-480 nm range. A detection wavelength of 450 nm provides high sensitivity for both α- and β-carotene.[21]

Step-by-Step Methodology:

-

Standard Preparation:

-

Prepare a stock solution of a certified α-carotene standard in a suitable solvent (e.g., hexane or THF with an antioxidant like BHT).

-

Create a series of dilutions to generate a calibration curve (e.g., 0.5 to 10 µg/mL).[21]

-

-

Sample Preparation:

-

Redissolve the purified α-carotene fraction or the crude extract in the initial mobile phase solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

-

-

HPLC Conditions:

-

Column: YMC Carotenoid C30 column (e.g., 3 µm, 4.6 mm x 150 mm).[21]

-

Mobile Phase A: Methanol:Acetonitrile:Water (e.g., 73.5:24.5:2).[21]

-

Mobile Phase B: Methyl tert-butyl ether (MTBE).[21]

-

Gradient: A linear gradient elution program should be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: Photodiode Array (PDA) or UV-Vis detector set at 450 nm.[21]

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Identify the α-carotene peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of α-carotene in the sample by integrating the peak area and comparing it against the standard calibration curve.

-

Conclusion

Alpha-carotene is a vital plant pigment with significant implications for human health, acting as both a precursor to vitamin A and a potent lipophilic antioxidant. Its unique chemical structure, featuring one β- and one ε-ionone ring, defines its distinct biological properties and necessitates specialized analytical techniques for its accurate isolation and quantification. A thorough understanding of its physicochemical characteristics, biosynthetic origins, and metabolic fate is essential for researchers in nutrition, medicine, and drug development who seek to harness its therapeutic and preventative potential. The methodologies outlined in this guide provide a robust framework for the scientific investigation of this important carotenoid.

References

-

ResearchGate. (n.d.). Biosynthesis pathway for α-carotene and β-carotene. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Alpha-Carotene. PubChem. Retrieved from [Link]

-

FooDB. (2020). Showing Compound alpha-Carotene (FDB013716). Retrieved from [Link]

-

Englert, M., Hammann, S., & Vetter, W. (2015). Isolation of β-carotene, α-carotene and lutein from carrots by countercurrent chromatography with the solvent system modifier benzotrifluoride. Journal of Chromatography A, 1388, 119-125. [Link]

-

AOCS. (n.d.). Carotenoid Biosynthesis and Regulation in Plants. Retrieved from [Link]

-

Ruiz-Sola, M. Á., & Rodríguez-Concepción, M. (2012). Carotenoid Biosynthesis in Arabidopsis: A Colorful Pathway. The Arabidopsis Book, 10, e0158. [Link]

-

Wang, C., et al. (2022). Carotenoids Biosynthesis, Accumulation, and Applications of a Model Microalga Euglena gracilis. Marine Drugs, 20(2), 139. [Link]

- Merck Index. (n.d.). α-Carotene. As provided by a Google search snippet.

-

Wikipedia. (n.d.). Vitamin A. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). all-trans-alpha-Carotene. PubChem. Retrieved from [Link]

-

Wei sheng yan jiu. (2014). [Optimization for determination methods of alpha-, beta- carotene in vegetables]. Wei Sheng Yan Jiu, 43(3), 478-482, 487. [Link]

-

ResearchGate. (n.d.). Structures and some physicochemical properties of α-carotene (A),... Retrieved from ResearchGate. [Link]

- ChemicalBook. (n.d.). Carotene CAS#: 7488-99-5. As provided by a Google search snippet.

-

Louis Bonduelle Foundation. (2016). Alpha-Carotene or the Secret to Longevity. Retrieved from [Link]

-

ResearchGate. (n.d.). The main steps of carotenoid biosynthesis and related pathways in... Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). A Simple Spectrophotometric Method for the Estimation of .ALPHA.Carotene, .BETA.Carotene and Lycopene Concentrations in Carrot Acetone Extracts. Retrieved from ResearchGate. [Link]

-

Office of Dietary Supplements (ODS). (2021). Vitamin A and Carotenoids - Health Professional Fact Sheet. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation of β-carotene, α-carotene and lutein from carrots by countercurrent chromatography with the solvent system modifier benzotrifluoride. Retrieved from ResearchGate. [Link]

-

Wikidata. (n.d.). alpha carotene (stereochemistry specified). Retrieved from [Link]

-

O'Byrne, S. M., & Blaner, W. S. (2013). Vitamin A Metabolism: An Update. Journal of Clinical Lipidology, 7(5), 345-357. [Link]

-

ResearchGate. (n.d.). Absorbance spectrum of β-carotene/α-carotene pigments isolated from crude palm oil. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). α-Carotene. Retrieved from [Link]

-

Bar-El Dadon, S., et al. (2017). Pressurized Hot Ethanol Extraction of Carotenoids from Carrot By-Products. Molecules, 22(11), 1999. [Link]

-

Nagata, M., et al. (2008). A SIMPLE METHOD FOR THE ESTIMATION OF ALPHA- AND BETA-CAROTENE IN CARROTS. Acta Horticulturae, 768, 585-591. [Link]

- Craft, N. E., & Soares, J. H. (1992). Relative Solubility, Stability, and Absorptivity of Lutein and @-Carotene in Organic Solvents. Journal of Agricultural and Food Chemistry, 40(3), 431-434. As provided by a Google search snippet.

-

Bureau, S., & Bushway, R. J. (1986). Determination of .alpha.- and .beta.-carotene in some raw fruits and vegetables by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 34(3), 525-528. [Link]

-

PlantaeDB. (n.d.). alpha-Carotene - Chemical Compound. Retrieved from [Link]

-

Linus Pauling Institute. (n.d.). Carotenoids. Oregon State University. Retrieved from [Link]

- Craft, N. E., & Soares, J. H. (1992). Relative solubility, stability, and absorptivity of lutein and .beta.-carotene in organic solvents. Journal of Agricultural and Food Chemistry, 40(3), 431-434. As provided by a Google search snippet.

- Google Patents. (n.d.). Method for extracting carotene from carrots and carotene concentrate thus obtained.

-

The Ohio State University. (2012). Analysis Methods of Carotenoids. Retrieved from [Link]

-

Hegedűsová, A., et al. (2006). Extraction of carrot (Daucus carota L.) carotenes under different conditions. Czech Journal of Food Sciences, 24(2), 66-71. [Link]

-

Miller, E. S., Mackinney, G., & Zscheile, F. P. (1935). ABSORPTION SPECTRA OF ALPHA AND BETA CAROTENES AND LYCOPENE. Plant Physiology, 10(2), 375-381. [Link]

-

Szymańska, R., & Kruk, J. (2014). Potential Role of Carotenoids as Antioxidants in Human Health and Disease. Nutrients, 6(1), 1-19. [Link]

-

Healthline. (2019). Carrots 101: Nutrition Facts and Health Benefits. Retrieved from [Link]

-

Young, A. J., & Lowe, G. M. (2018). Carotenoids—Antioxidant Properties. Antioxidants, 7(2), 28. [Link]

-

Semantic Scholar. (n.d.). absorption spectra of alpha and beta carotenes and lycopene. Retrieved from [Link]

- Lichtenthaler, H. K. (2001). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. Current Protocols in Food Analytical Chemistry. As provided by a Google search snippet.

-

OUCI. (n.d.). Antioxidant and Prooxidant Functions of Carotenoids in Human Health: Trigger Factors, Mechanism and Application. Retrieved from [Link]

-

Amengual, J., et al. (2013). The conversion of β-carotene to vitamin A in adipocytes drives the anti-obesogenic effects of β-carotene in mice. PLoS ONE, 8(10), e78903. [Link]

-

Treszczanowicz, T., et al. (2001). Solubility of β-Carotene in Binary Solvents Formed by Some Hydrocarbons with Ketones. Journal of Chemical & Engineering Data, 46(3), 543-546. [Link]

-

Bowden, J. P., et al. (1995). Absorbance changes of carotenoids in different solvents. Free Radical Biology and Medicine, 18(6), 1051-1057. [Link]

Sources

- 1. Showing Compound alpha-Carotene (FDB013716) - FooDB [foodb.ca]

- 2. Alpha-Carotene or the Secret to Longevity | Louis Bonduelle Foundation [fondation-louisbonduelle.org]

- 3. α-Carotene - Wikipedia [en.wikipedia.org]

- 4. Potential Role of Carotenoids as Antioxidants in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carotenoids—Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alpha-Carotene [drugfuture.com]

- 7. alpha carotene (stereochemistry specified) - Wikidata [wikidata.org]

- 8. Alpha-Carotene | C40H56 | CID 6419725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Carotene | 7488-99-5 [chemicalbook.com]

- 10. fdbio-rptu.de [fdbio-rptu.de]

- 11. aocs.org [aocs.org]

- 12. bioone.org [bioone.org]

- 13. Carotenoids Biosynthesis, Accumulation, and Applications of a Model Microalga Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vitamin A and Carotenoids - Health Professional Fact Sheet [ods.od.nih.gov]

- 16. Carotenoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 17. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 18. Pressurized Hot Ethanol Extraction of Carotenoids from Carrot By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isolation of β-carotene, α-carotene and lutein from carrots by countercurrent chromatography with the solvent system modifier benzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. [Optimization for determination methods of alpha-, beta- carotene in vegetables] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A SIMPLE METHOD FOR THE ESTIMATION OF ALPHA- AND BETA-CAROTENE IN CARROTS [actahort.org]

The Architecture of Color: An In-depth Technical Guide to the α-Carotene Biosynthesis Pathway in Plants

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical understanding of the α-carotene biosynthesis pathway in plants. Moving beyond a mere recitation of steps, this document elucidates the causal biochemical logic, presents validated experimental protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of the α-Branch in Carotenoid Metabolism

Carotenoids are a diverse group of isoprenoid pigments synthesized by all photosynthetic organisms and are essential for plant life and human health.[1][2][3] They play critical roles in photosynthesis, photoprotection, and as precursors to plant hormones like abscisic acid and strigolactones.[1][2] For humans, certain carotenoids, including α-carotene, are vital as a source of provitamin A and possess potent antioxidant properties that are linked to a reduced risk of various chronic diseases.[2][4][5]

The biosynthesis of carotenoids in plants occurs within plastids, originating from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway which provides the basic five-carbon isoprenoid units.[1][6][7] A series of enzymatic reactions leads to the formation of the linear 40-carbon molecule, lycopene. The cyclization of lycopene is a critical bifurcation point in the pathway, leading to the formation of two major branches of carotenoids.[6][7][8] The β,β-branch, initiated by the enzyme lycopene β-cyclase (LCYB), produces β-carotene. The β,ε-branch, which is the focus of this guide, produces α-carotene through the coordinated action of two distinct enzymes: lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB).[6][8][9] The relative flux through these two branches is a key determinant of the carotenoid profile in a given plant tissue.[6][10]

The Core Enzymatic Machinery of α-Carotene Synthesis

The synthesis of α-carotene from the linear precursor lycopene is a two-step cyclization process that introduces a β-ionone ring at one end of the molecule and an ε-ionone ring at the other. This process is catalyzed by two distinct but related enzymes.

Lycopene ε-Cyclase (LCYE): The Initiating Step

The first committed step in the α-carotene branch is the introduction of an ε-ring into one end of the lycopene molecule, forming δ-carotene (ε,ψ-carotene).[1][8][11] This reaction is catalyzed by lycopene ε-cyclase (LCYE) . In most higher plants, such as Arabidopsis thaliana, LCYE is encoded by a single-copy gene.[8][10] A fascinating aspect of the Arabidopsis LCYE is its catalytic constraint; it typically adds only a single ε-ring and does not catalyze the formation of a bicyclic ε,ε-carotene.[8][12] This inherent property is crucial for preventing the accumulation of ε,ε-carotenoids, which are rare in most plants.[8][12]

Lycopene β-Cyclase (LCYB): The Completing Step

Following the action of LCYE, the monocyclic intermediate, δ-carotene, serves as the substrate for lycopene β-cyclase (LCYB) . LCYB then catalyzes the formation of a β-ring at the opposite, acyclic end of the δ-carotene molecule, yielding α-carotene (β,ε-carotene).[1][8] LCYB is a versatile enzyme that can also act on lycopene directly to produce β-carotene (β,β-carotene) by adding a β-ring to both ends.[8][13][14][15] Therefore, the interplay and relative activities of LCYE and LCYB are paramount in dictating the ratio of α-carotene to β-carotene within the plant.[6][10]

From α-Carotene to Lutein: The Hydroxylation Steps

α-Carotene is a precursor to the abundant xanthophyll, lutein.[7] This conversion involves the stereospecific hydroxylation of both the β- and ε-rings of α-carotene.[7][16] These reactions are catalyzed by two distinct cytochrome P450 enzymes:

-

β-ring hydroxylase (CYP97A/CHYB): This enzyme hydroxylates the β-ring of α-carotene.

-

ε-ring hydroxylase (CYP97C/CHXE): This enzyme is responsible for the hydroxylation of the ε-ring.[7][16]

The coordinated action of these hydroxylases results in the formation of lutein, a crucial component of the photosynthetic apparatus with significant roles in photoprotection.[7][16]

Regulation of the α-Carotene Pathway

The flux through the α-carotene biosynthesis pathway is tightly regulated at multiple levels to meet the plant's developmental and environmental needs. Transcriptional regulation of the key enzyme-encoding genes is a primary control mechanism.

Transcriptional Control

The expression of LCYE and LCYB genes is spatially and temporally regulated. For instance, in tomato, the expression of LCYE decreases during fruit ripening, which contributes to the massive accumulation of lycopene.[17] Conversely, in leafy green tissues, the expression of both cyclases is coordinated to produce the necessary carotenoids for photosynthesis.[18]

Light is a major environmental factor influencing carotenoid biosynthesis.[19] Light signaling pathways, involving photoreceptors like phytochromes and cryptochromes, modulate the expression of carotenoid biosynthesis genes.[19][20] Transcription factors such as Phytochrome Interacting Factors (PIFs) and Long Hypocotyl 5 (HY5) play antagonistic roles in regulating these genes in response to light cues.[18][20]

Phytohormones, such as gibberellins and abscisic acid, also play a role in regulating the expression of genes in the carotenoid pathway, often in response to developmental or environmental signals.[18][20]

Experimental Protocols for Studying the α-Carotene Pathway

Investigating the α-carotene biosynthesis pathway requires robust methodologies for carotenoid analysis and gene expression studies. The following protocols provide a framework for such investigations.

Protocol 1: Extraction and Quantification of Carotenoids by HPLC

This protocol outlines a standard method for the extraction and analysis of carotenoids from plant tissues. Due to the light and oxygen sensitivity of carotenoids, all steps should be performed under dim light and with minimal exposure to air.[21]

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle or a mechanical homogenizer

-

Acetone (100%, HPLC grade) containing 0.1% Butylated hydroxytoluene (BHT)

-

Petroleum ether or hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a C30 reverse-phase column and a photodiode array (PDA) detector

-

Carotenoid standards (α-carotene, β-carotene, lutein, lycopene)

Procedure:

-

Sample Preparation:

-

Weigh approximately 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen. For dry samples, use 20-50 mg.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction:

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of cold acetone (with 0.1% BHT).

-

Vortex vigorously for 1-2 minutes and then incubate on ice for 30 minutes in the dark, with occasional vortexing.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of cold acetone until the pellet is colorless. Pool the supernatants.

-

-

Partitioning:

-

Add 1 mL of petroleum ether and 1 mL of saturated NaCl solution to the pooled acetone extract.

-

Vortex for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

The upper, colored petroleum ether phase contains the carotenoids. Carefully collect this phase.

-

Repeat the partitioning step with another 1 mL of petroleum ether and pool the upper phases.

-

-

Drying and Reconstitution:

-

Pass the pooled petroleum ether extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 35°C.

-

Reconstitute the dried carotenoid extract in a known volume (e.g., 200 µL) of a suitable solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether and methanol).

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Separate the carotenoids using a C30 column with a gradient mobile phase, typically consisting of methanol, methyl tert-butyl ether, and water.

-

Identify and quantify the individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards.[22][23]

-

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the analysis of the transcript levels of key genes in the α-carotene biosynthesis pathway, such as LCYE and LCYB.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green-based qPCR master mix

-

Gene-specific primers for LCYE, LCYB, and a reference gene (e.g., Actin or Ubiquitin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target genes (LCYE, LCYB) and a stable reference gene. Primers should be designed to span an intron if possible to differentiate between cDNA and genomic DNA amplification.

-

Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Set up the qPCR reactions in triplicate, including a no-template control for each primer pair. Each reaction should contain the appropriate amounts of cDNA, forward and reverse primers, and SYBR Green master mix.

-

Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.[24]

-

Data Presentation

Table 1: Representative Carotenoid Content in Different Plant Tissues (µg/g fresh weight)

| Plant Tissue | α-Carotene | β-Carotene | Lutein | Lycopene |

| Carrot (Orange) | 35.8 | 82.9 | 5.1 | 0.1 |

| Spinach (Leaf) | 0.5 | 45.1 | 122.3 | 0 |

| Tomato (Red) | 0.1 | 3.9 | 0.7 | 82.5 |

| Pumpkin (Flesh) | 42.6 | 21.0 | 15.1 | 0.1 |

Note: These are approximate values and can vary significantly based on cultivar, developmental stage, and growing conditions.

Conclusion

The α-carotene biosynthesis pathway represents a critical branch of carotenoid metabolism in plants, yielding essential compounds for both the plant itself and for human nutrition. A thorough understanding of the enzymes, regulatory networks, and analytical methodologies associated with this pathway is crucial for researchers in plant science, biotechnology, and drug development. The protocols and information provided in this guide offer a solid foundation for further investigation and manipulation of this important metabolic route for crop improvement and the discovery of novel therapeutic agents.

References

-

Moreno, J. C., et al. (2021). Lycopene β-cyclase expression influences plant physiology, development, and metabolism in tobacco plants. Journal of Experimental Botany, 72(7), 2544–2569. [Link]

-

Cunningham, F. X., et al. (1996). Functional analysis of the beta and epsilon lycopene cyclase enzymes of Arabidopsis reveals a mechanism for control of cyclic carotenoid formation. The Plant Cell, 8(9), 1613–1626. [Link]

-

Cunningham, F. X., & Gantt, E. (2001). One ring or two? Determination of ring number in carotenoids by lycopene epsilon-cyclases. Proceedings of the National Academy of Sciences, 98(5), 2905–2910. [Link]

-

Zhang, Y., et al. (2022). Functional characterization and comparison of lycopene epsilon-cyclase genes in Nicotiana tabacum. BMC Plant Biology, 22(1), 1-16. [Link]

-

Nisar, N., et al. (2015). Carotenoid Biosynthesis and Regulation in Plants. AOCS. [Link]

-

Stanley, L., & Yuan, H. (2019). Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus. Frontiers in Plant Science, 10, 1019. [Link]

-

Yuan, H., et al. (2015). Biosynthesis pathway for α-carotene and β-carotene. ResearchGate. [Link]

-

Ahrazem, O., et al. (2025). LYCOPENE β-CYCLASE overexpression improves growth, modulates hormone content, and affects rhizospheric interactions in tobacco and tomato roots. Planta, 261(4), 86. [Link]

-

Moreno, J. C., et al. (2021). Lycopene β-cyclase expression influences plant physiology, development, and metabolism in tobacco plants. Journal of Experimental Botany, 72(7), 2544-2569. [Link]

-

Moreno, J. C., et al. (2021). Lycopene β-cyclase expression influences plant physiology, development and metabolism in tobacco plants. ResearchGate. [Link]

-

Kang, M., et al. (2018). A lycopene β-cyclase gene, IbLCYB2, enhances carotenoid contents and abiotic stress tolerance in transgenic sweetpotato. Plant Science, 272, 243-254. [Link]

-

Baitai Paike Biotechnology. (n.d.). Extraction and Content Determination of Plant Carotenoids. [Link]

-

Marlina, S., et al. (2021). Analysis of β-carotene Content in Plants using Some Methods: A Review of Current Research. International Journal of Scientific & Technology Research, 9(2). [Link]

-

Zhang, Y., et al. (2022). Functional Characterization of Lycopene Epsilon-Cyclase Genes in Nicotiana Tabacum. ResearchGate. [Link]

-

D'Amario, B., et al. (2023). A Lycopene ε-Cyclase TILLING Allele Enhances Lycopene and Carotenoid Content in Fruit and Improves Drought Stress Tolerance in Tomato Plants. International Journal of Molecular Sciences, 24(12), 10303. [Link]

-

Butnariu, M. (2016). Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products. Journal of Ecosystems and Ecography, 6(2), 1-9. [Link]

-

Ruiz-Sola, M. Á., & Rodríguez-Concepción, M. (2012). Carotenoid biosynthesis in Arabidopsis: a colorful pathway. The Arabidopsis Book/American Society of Plant Biologists, 10. [Link]

-

Gupta, P., et al. (2015). The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants. Frontiers in Plant Science, 6, 1055. [Link]

-

Cunningham, F. X., & Gantt, E. (1998). GENES AND ENZYMES OF CAROTENOID BIOSYNTHESIS IN PLANTS. Annual Review of Plant Physiology and Plant Molecular Biology, 49(1), 557-583. [Link]

-

Pu, Y., et al. (2020). Structural basis for plant lutein biosynthesis from α-carotene. Proceedings of the National Academy of Sciences, 117(25), 14561-14570. [Link]

-

Rosas-Saavedra, C., & Stange, C. (2016). Biosynthesis of Carotenoids in Plants: Enzymes and Color. ResearchGate. [Link]

-

Sun, T., et al. (2018). Carotenoids and Apocarotenoids in Planta: Their Role in Plant Development, Contribution to the Flavour and Aroma of Fruits and Flowers, and Their Nutraceutical Benefits. Molecules, 23(2), 358. [Link]

-

Kiokias, S., & Gordon, M. H. (2016). HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts. Current Research in Nutrition and Food Science Journal, 4(1), 18-29. [Link]

-

Rodriguez-Amaya, D. B., & Kimura, M. (2004). HarvestPlus Handbook for Carotenoid Analysis. HarvestPlus Technical Monograph, 2. [Link]

-

Wikipedia. (2023). Carotenoid. [Link]

-

Lee, J. H., et al. (2023). Light Controls in the Regulation of Carotenoid Biosynthesis in Leafy Vegetables: A Review. Antioxidants, 12(3), 633. [Link]

-

Shumskaya, M., & Wurtzel, E. T. (2013). THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS. Plant Science, 208, 58-63. [Link]

-

Clotault, J., et al. (2008). Expression of carotenoid biosynthesis genes during carrot root development. Journal of Experimental Botany, 59(13), 3563-3573. [Link]

-

Szalay, J. (2015). What Are Carotenoids?. Live Science. [Link]

-

Stanley, L., & Yuan, H. (2019). Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus. Frontiers in Plant Science, 10, 1019. [Link]

-

Namitha, K. K., & Negi, P. S. (2010). Carotenoids as natural functional pigments. Natural Product Radiance, 9(1), 68-77. [Link]

-

Cherney, K. (2017). Carotenoids: Everything You Need to Know. Healthline. [Link]

-

Abbo, S., et al. (2018). Identification and Expression Analysis of Candidate Genes Involved in Carotenoid Biosynthesis in Chickpea Seeds. Frontiers in Plant Science, 9, 137. [Link]

-

Busch, M., et al. (2002). Functional Analysis of the Early Steps of Carotenoid Biosynthesis in Tobacco. Plant Physiology, 128(2), 419-432. [Link]

-

Tuan, P. A., et al. (2021). Molecular Characterization, Expression Analysis of Carotenoid, Xanthophyll, Apocarotenoid Pathway Genes, and Carotenoid and Xanthophyll Accumulation in Chelidonium majus L. Plants, 10(10), 2133. [Link]

Sources

- 1. bioone.org [bioone.org]

- 2. Carotenoids and Apocarotenoids in Planta: Their Role in Plant Development, Contribution to the Flavour and Aroma of Fruits and Flowers, and Their Nutraceutical Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carotenoids as natural functional pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. livescience.com [livescience.com]

- 5. Carotenoids: Everything You Need to Know [healthline.com]

- 6. aocs.org [aocs.org]

- 7. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]

- 8. Functional analysis of the beta and epsilon lycopene cyclase enzymes of Arabidopsis reveals a mechanism for control of cyclic carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functional characterization and comparison of lycopene epsilon-cyclase genes in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. annualreviews.org [annualreviews.org]

- 12. pnas.org [pnas.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Lycopene β-cyclase expression influences plant physiology, development, and metabolism in tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structural basis for plant lutein biosynthesis from α-carotene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Frontiers | Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 23. Identification and Expression Analysis of Candidate Genes Involved in Carotenoid Biosynthesis in Chickpea Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

natural sources and distribution of alpha-carotene in foods

An In-depth Technical Guide to the Natural Sources and Distribution of Alpha-Carotene in Foods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-carotene is a member of the carotenoid family of natural pigments synthesized by plants, algae, and photosynthetic bacteria. As a provitamin A carotenoid, it is a vital micronutrient for human health, contributing to the maintenance of healthy vision, immune function, and cellular growth. Chemically, alpha-carotene is a tetraterpenoid, structurally similar to its more famous isomer, beta-carotene, but with a key difference in the positioning of a double bond in one of its terminal β-ionone rings. This structural nuance has significant implications for its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the natural sources of alpha-carotene, its distribution in various food matrices, and the analytical methodologies for its quantification. Furthermore, it delves into the biosynthetic pathway of alpha-carotene in plants and its metabolism in the human body, offering a complete picture for researchers and professionals in the fields of nutrition, food science, and drug development.

Natural Sources and Distribution of Alpha-Carotene

Alpha-carotene is predominantly found in yellow-orange and dark-green vegetables and some fruits. The concentration of alpha-carotene in these foods can vary significantly depending on the cultivar, maturity, growing conditions, and processing methods.

The primary dietary sources of alpha-carotene are carrots, pumpkins, and winter squash.[1] Other notable sources include sweet potatoes, tangerines, and tomatoes.[1] Green vegetables such as collard greens and napa cabbage also contain alpha-carotene, though often in lower concentrations compared to their yellow-orange counterparts.[1] The following table summarizes the alpha-carotene content in a selection of foods, with data primarily sourced from the U.S. Department of Agriculture (USDA) FoodData Central.[2][3]

Table 1: Alpha-Carotene Content in Selected Foods

| Food Item | Alpha-Carotene (µ g/100g ) | Data Source |

| Carrots, raw | 3427 | USDA |

| Pumpkin, canned | 3596 | USDA |

| Squash, winter, all varieties, cooked, baked | 457 | USDA |

| Sweet potato, cooked, baked in skin | 4 | USDA |

| Tangerines, (mandarin oranges), raw | 84 | USDA |

| Tomatoes, red, ripe, raw | 101 | USDA |

| Collards, frozen, chopped, cooked, boiled | 8 | USDA |

| Cabbage, napa, cooked | 49 | USDA |

It is crucial to note that the bioavailability of alpha-carotene from food can be influenced by various factors, including the food matrix, the presence of dietary fats, and food processing techniques such as cooking, which can help release carotenoids from the plant matrix.

Analytical Methodologies for Quantification

Accurate quantification of alpha-carotene in food matrices is essential for nutritional labeling, dietary intake assessment, and research into its health benefits. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the separation and quantification of alpha-carotene.

Experimental Protocol: Quantification of Alpha-Carotene in a Food Matrix (e.g., Carrots) by HPLC

This protocol outlines a general procedure for the extraction and quantification of alpha-carotene. Researchers should optimize the method for their specific matrix and instrumentation.

1. Sample Preparation:

- Homogenize a representative sample of the food material (e.g., 50g of carrots) to a fine puree.

- Accurately weigh approximately 5g of the homogenate into a mortar or a suitable extraction vessel.

- Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to prevent degradation of carotenoids during extraction.

2. Extraction:

- Add 50 mL of a solvent mixture, typically acetone/hexane (1:1 v/v), to the sample.

- Grind the sample with a pestle or use a high-speed homogenizer until a uniform slurry is obtained.

- Filter the mixture through a Büchner funnel with filter paper under vacuum.

- Repeat the extraction process with fresh solvent until the residue is colorless.

- Combine all the filtrates in a separatory funnel.

3. Liquid-Liquid Partitioning:

- Add an equal volume of distilled water to the combined filtrate in the separatory funnel.

- Gently shake the funnel to partition the carotenoids into the upper hexane layer.

- Allow the layers to separate and discard the lower aqueous-acetone layer.

- Wash the hexane layer with distilled water two to three times to remove any residual acetone and water-soluble impurities.

4. Saponification (Optional but Recommended):

- To remove interfering lipids and chlorophylls, saponification can be performed.

- Add an equal volume of 10% (w/v) methanolic potassium hydroxide to the hexane extract.

- Gently shake the mixture and leave it to react in the dark at room temperature for 2-4 hours or overnight.

- After saponification, wash the hexane layer repeatedly with distilled water until it is free of alkali (check with pH paper).

5. Final Preparation for HPLC Analysis:

- Dry the hexane extract over anhydrous sodium sulfate.

- Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

- Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., 1-2 mL).

- Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

6. HPLC Analysis:

- Column: A C18 or C30 reversed-phase column is typically used for carotenoid separation.

- Mobile Phase: A gradient or isocratic system of solvents like methanol, acetonitrile, and dichloromethane or methyl-tert-butyl ether is commonly employed.

- Detection: A UV-Vis or Photodiode Array (PDA) detector set at the maximum absorption wavelength for alpha-carotene (approximately 445 nm).

- Quantification: Prepare a standard curve using a certified alpha-carotene standard of known concentrations. The concentration of alpha-carotene in the sample is determined by comparing its peak area to the standard curve.

Analytical Workflow Diagram

Caption: Figure 1: Analytical workflow for alpha-carotene quantification.

Biosynthesis and Metabolism

Biosynthesis in Plants

The biosynthesis of alpha-carotene in plants occurs within the plastids and is part of the larger carotenoid biosynthetic pathway. The key precursor for all carotenoids is geranylgeranyl pyrophosphate (GGPP). The formation of alpha-carotene is a critical branch point in the pathway, diverging from the synthesis of beta-carotene.

The cyclization of the linear carotenoid, lycopene, is the committed step that determines whether alpha- or beta-carotene is produced. This process is catalyzed by two key enzymes: lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE).

-

Formation of Beta-Carotene: The action of LCYB on both ends of the lycopene molecule results in the formation of two β-rings, yielding beta-carotene.

-

Formation of Alpha-Carotene: The concerted action of LCYE and LCYB is required for the synthesis of alpha-carotene. LCYE introduces an ε-ring at one end of the lycopene molecule, and LCYB adds a β-ring at the other end.

The relative expression and activity of these two enzymes dictate the ratio of alpha- to beta-carotene in a particular plant tissue.

Metabolic Pathway Diagram

Caption: Figure 2: Biosynthetic pathway of alpha-carotene from lycopene.

Metabolism in Humans

In the human body, alpha-carotene, as a provitamin A carotenoid, can be converted to retinol (vitamin A). This conversion primarily occurs in the intestinal mucosal cells and to a lesser extent in the liver. The key enzyme responsible for this cleavage is β-carotene 15,15'-monooxygenase (BCO1).

The asymmetric structure of alpha-carotene means that its cleavage by BCO1 yields one molecule of retinol and one molecule of alpha-retinol, which has no vitamin A activity. Consequently, the provitamin A activity of alpha-carotene is considered to be half that of beta-carotene, which yields two molecules of retinol upon cleavage. The retinol activity equivalency (RAE) ratio for dietary alpha-carotene is 24:1, meaning 24 micrograms of alpha-carotene are equivalent to 1 microgram of retinol.

Unconverted alpha-carotene can be absorbed intact and circulates in the bloodstream within lipoproteins. It is then distributed to various tissues, with the highest concentrations typically found in the liver and adipose tissue. The biological functions of unmetabolized alpha-carotene are an active area of research, with studies suggesting potential antioxidant and anti-inflammatory properties.

Conclusion

Alpha-carotene is a significant dietary carotenoid with important implications for human health, primarily through its provitamin A activity. Its distribution is concentrated in a variety of commonly consumed vegetables and fruits, making dietary intake the primary means of acquisition. The accurate quantification of alpha-carotene in foods is paramount for nutritional science and public health, with HPLC remaining the gold standard for analysis. Understanding the biosynthetic pathways in plants provides opportunities for agricultural biofortification, while knowledge of its metabolism in humans is crucial for establishing dietary recommendations and exploring its broader physiological roles beyond that of a vitamin A precursor. This guide provides a foundational understanding for researchers and professionals to further explore the multifaceted nature of alpha-carotene.

References

-

U.S. Department of Agriculture, Agricultural Research Service. FoodData Central. [Link]

-

Holden, J.M., Eldridge, A.L., Beecher, G.R., Buzzard, I.M., Bhagwat, S.A., Davis, C.S., Douglass, L.W., Gebhardt, S.E., Haytowitz, D.B., & Schakel, S. (1999). Carotenoid Content of U.S. Foods: An Update of the Database. Journal of Food Composition and Analysis, 12(3), 169-196. [Link]

-

Mangels, A. R., Holden, J. M., Beecher, G. R., Forman, M. R., & Lanza, E. (1993). Carotenoid content of fruits and vegetables: an evaluation of analytic data. Journal of the American Dietetic Association, 93(3), 284–296. [Link]

-

National Institutes of Health, Office of Dietary Supplements. (2021). Vitamin A and Carotenoids - Health Professional Fact Sheet. [Link]

-

Peplai, R., et al. (2015). Fruit, Vegetable and Dietary Carotenoid Intakes Explain Variation in Skin-Color in Young Caucasian Women: A Cross-Sectional Study. Nutrients, 7(7), 5800-5815. [Link]

-

Healthline. (2024). 20 Foods That Are High in Vitamin A. [Link]

-

Olmedilla-Alonso, B., et al. (2020). European Database of Carotenoid Levels in Foods. Factors Affecting Carotenoid Content. Foods, 9(1), 82. [Link]

-

U.S. Department of Agriculture. (2011). USDA National Nutrient Database for Standard Reference, Release 24. [Link]

-

Institute of Medicine (US) Panel on Dietary Antioxidants and Related Compounds. (2000). Dietary Reference Intakes for Vitamin C, Vitamin E, Selenium, and Carotenoids. Washington (DC): National Academies Press (US). 8, β-Carotene and Other Carotenoids. [Link]

-

Verywell Health. (2026). Carrot Juice vs. Orange Juice: Which Is a Better Source of Vitamin C and Antioxidants?. [Link]

-

U.S. Department of Agriculture. (2021). FoodData Central Foundation Foods Documentation. [Link]

Sources

An In-depth Technical Guide on the Physiological Role of Alpha-Carotene in Plant Metabolism

Introduction to Alpha-Carotene: A Key Player in Plant Vitality

Alpha-carotene (α-carotene) is a member of the carotene subgroup of carotenoids, which are tetraterpenoid pigments synthesized by plants, algae, and some photosynthetic bacteria.[1][2] Structurally, it is an isomer of beta-carotene, differing in the position of a double bond in one of its two terminal cyclohexene rings (one beta-ring and one epsilon-ring for α-carotene, versus two beta-rings for β-carotene).[1][3] This seemingly minor structural variance has significant implications for its metabolic fate and physiological functions within the plant. While often found in lower concentrations than its more famous counterpart, β-carotene, α-carotene plays indispensable roles in photosynthesis, photoprotection, and as a crucial precursor to essential xanthophylls.[4][5] This guide provides a comprehensive overview of the biosynthesis, physiological functions, and analytical methodologies pertaining to α-carotene in plant metabolism, tailored for researchers and professionals in plant science and drug development.

The Biosynthetic Pathway of Alpha-Carotene: A Fork in the Carotenoid Road

The synthesis of α-carotene is an integral part of the larger carotenoid biosynthetic pathway, which occurs within the plastids of plant cells.[6][7][8] The initial building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are primarily generated through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4][6]

The committed step in carotenoid biosynthesis is the condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form the first C40 carotenoid, phytoene, a reaction catalyzed by phytoene synthase (PSY).[3][6] A series of desaturation and isomerization reactions, involving enzymes such as phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO), converts phytoene into the bright red, linear carotenoid, all-trans-lycopene.[1][3]

The cyclization of lycopene represents a critical branch point in the pathway, determining the ratio of α- and β-carotenes and their derivatives.[3][4][6] The formation of α-carotene requires the sequential action of two distinct enzymes:

-

Lycopene ε-cyclase (LCYE): This enzyme first introduces an epsilon (ε) ring at one end of the lycopene molecule, forming δ-carotene.[3][9]

-

Lycopene β-cyclase (LCYB): Subsequently, LCYB adds a beta (β) ring to the other end of δ-carotene, yielding α-carotene (β,ε-carotene).[3][9]

The relative activities of LCYE and LCYB are thus crucial in dictating the metabolic flux towards the α-carotene branch of the pathway.[6]

Sources

- 1. Carotenoid - Wikipedia [en.wikipedia.org]

- 2. Carotenoids: Everything You Need to Know [healthline.com]

- 3. bioone.org [bioone.org]

- 4. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. aocs.org [aocs.org]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. annualreviews.org [annualreviews.org]

An In-Depth Technical Guide to the Antioxidant Mechanisms of Alpha-Carotene in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-carotene (α-carotene), a prominent member of the carotenoid family, is a lipophilic pigment found in various yellow and orange fruits and vegetables. Beyond its role as a provitamin A precursor, α-carotene exhibits significant antioxidant activity, contributing to the cellular defense against oxidative stress. This technical guide provides a comprehensive exploration of the multifaceted antioxidant mechanisms of α-carotene within biological systems. We will dissect its direct free-radical scavenging capabilities, its exceptional efficiency in quenching singlet oxygen, and its potential indirect roles in modulating endogenous antioxidant pathways. Furthermore, this guide details established experimental protocols for quantifying its antioxidant capacity and discusses its synergistic and antagonistic interactions with other key biological antioxidants. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of α-carotene in mitigating oxidative stress-related pathologies.

Introduction: The Chemical Basis of Alpha-Carotene's Antioxidant Function

Alpha-carotene is a tetraterpenoid characterized by a long, conjugated polyene chain of nine double bonds and two terminal rings: one β-ionone ring and one α-ionone ring. This structural configuration is the cornerstone of its antioxidant properties. The extensive system of alternating single and double bonds allows for the delocalization of electrons, enabling the molecule to effectively absorb and dissipate the energy of reactive oxygen species (ROS) and to stabilize radical species. Unlike its more famous isomer, beta-carotene, which possesses two β-ionone rings, the single β-ionone ring of α-carotene imparts unique stereochemical and electronic properties that influence its biological activity and bioavailability[1][2]. The apparent bioavailability of α-carotene from food sources has been suggested to be greater than that of beta-carotene, which is a critical consideration for its in vivo efficacy[3].

Caption: Chemical structure of alpha-carotene.

Direct Antioxidant Mechanisms

Alpha-carotene's primary antioxidant functions involve the direct neutralization of harmful reactive species through two principal mechanisms: free radical scavenging and singlet oxygen quenching.

Chain-Breaking Free Radical Scavenging

Alpha-carotene acts as a potent chain-breaking antioxidant, particularly effective against peroxyl radicals (ROO•), which are key mediators of lipid peroxidation in cellular membranes[4][5]. The process of lipid peroxidation, if unchecked, leads to membrane damage, enzyme inactivation, and cellular dysfunction.

Mechanism of Action: The scavenging of peroxyl radicals occurs via the addition of the radical to one of the double bonds within the polyene chain of α-carotene[6][7]. This reaction forms a carbon-centered radical on the carotenoid molecule. This new radical is significantly more stable and less reactive than the initial peroxyl radical due to resonance stabilization across the conjugated system. It can then react with another peroxyl radical to form a non-radical, stable product, effectively terminating the lipid peroxidation chain reaction[7]. This ability to intercept and neutralize propagating radicals makes α-carotene a crucial protector of lipid-rich structures like cell membranes and lipoproteins[4][8].

Caption: Alpha-carotene as a chain-breaking antioxidant.

Singlet Oxygen Quenching

Singlet molecular oxygen (¹O₂) is a highly reactive, non-radical ROS generated in biological systems, particularly during photosensitization reactions in the skin and eyes[9]. Carotenoids, including α-carotene, are exceptionally efficient quenchers of ¹O₂, surpassing many other biological antioxidants in this capacity[9][10].

Mechanism of Action: Alpha-carotene primarily neutralizes ¹O₂ through physical quenching . In this process, the high-energy ¹O₂ collides with the carotenoid molecule, transferring its excess energy. The α-carotene is briefly promoted to an excited triplet state (³Car*) while the singlet oxygen returns to its stable, ground triplet state (³O₂). The excited carotenoid then dissipates this energy harmlessly as heat, returning to its ground state, ready to quench another ¹O₂ molecule[7][11]. This mechanism is highly efficient and non-destructive to the carotenoid.

A minor, secondary pathway is chemical quenching , where α-carotene reacts with ¹O₂ to form oxidized products like endoperoxides[11][12]. While this pathway consumes the carotenoid, physical quenching is the dominant and more biologically significant mechanism[11].

Caption: Physical and chemical quenching of singlet oxygen.

Indirect Antioxidant Mechanisms: The Nrf2 Pathway

Emerging evidence suggests that carotenoids may also exert antioxidant effects indirectly by upregulating the body's endogenous antioxidant defense systems. This is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[13].

Hypothesized Mechanism: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to electrophilic compounds or oxidative stress, Keap1 releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of phase II detoxification and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutamate-cysteine ligase (GCL)[1][13]. While much of the direct evidence for this mechanism involves other carotenoids like lycopene, it is plausible that α-carotene or its metabolites could act as signaling molecules to activate this protective pathway, thereby bolstering the cell's overall antioxidant capacity[1][13].

Caption: Indirect antioxidant effect via Nrf2 pathway.

Comparative Efficacy and Synergistic Interactions

The antioxidant activity of α-carotene does not occur in isolation. Its efficacy is influenced by the surrounding biochemical environment, including oxygen tension and the presence of other antioxidants.

Comparison with Beta-Carotene

While structurally similar, α- and β-carotene can exhibit different antioxidant potencies depending on the specific assay and biological system. Some studies suggest that α-carotene may have higher antioxidant activity in certain contexts[14]. However, both are potent antioxidants. The key difference lies in their provitamin A activity, where β-carotene is twice as potent as α-carotene in its conversion to retinol[1].

Synergism with Vitamin E and Vitamin C

Alpha-carotene participates in a cooperative antioxidant network, particularly with α-tocopherol (vitamin E). As a lipid-soluble antioxidant, vitamin E is a primary defender against lipid peroxidation. When vitamin E neutralizes a peroxyl radical, it becomes a tocopheroxyl radical. Alpha-carotene can regenerate vitamin E by donating a hydrogen atom to this radical, returning vitamin E to its active antioxidant form while the carotenoid radical is formed[4][15]. This synergistic interaction enhances the overall protection of cellular membranes. Similarly, aqueous antioxidants like vitamin C can interact with carotenoids, potentially contributing to their regeneration and overall efficacy[15].

The Pro-oxidant Caveat

It is critical for drug development professionals to recognize that under specific conditions, carotenoids can exhibit pro-oxidant effects. At very high concentrations and high partial pressures of oxygen, a carotenoid radical can react with oxygen to form a peroxyl radical, thereby initiating or propagating oxidative chains rather than terminating them[16][17]. This behavior underscores the importance of dose and physiological context when considering carotenoids for therapeutic applications.

Experimental Protocols for Assessing Antioxidant Activity

Validating the antioxidant claims of α-carotene requires robust and standardized in vitro and in vivo methodologies. Below are outlines of key experimental protocols.

Data Presentation: Comparative Antioxidant Capacity

The following table summarizes typical results from various antioxidant capacity assays, demonstrating the relative potency of α-carotene. Values are illustrative and can vary based on specific experimental conditions.

| Assay | Principle | α-Carotene Activity (relative to β-Carotene) | α-Carotene Activity (relative to Trolox/α-Tocopherol) | References |

| DPPH Scavenging | Hydrogen atom/electron donation to a stable radical. | Often comparable or slightly higher at low concentrations.[16] | Varies; can be an effective scavenger. | [16][18] |

| ABTS Scavenging | Hydrogen atom/electron donation to a radical cation. | Often comparable; some studies show higher activity.[14] | Potent scavenger, often showing higher activity than α-tocopherol.[19] | [16][19] |

| Lipid Peroxidation Inhibition | Prevention of oxidation in a lipid model system. | Effective inhibitor, comparable to β-carotene.[4] | Potent chain-breaking antioxidant. | [4][20] |

| Singlet Oxygen Quenching | Deactivation of ¹O₂ via energy transfer. | Comparable to β-carotene. | Significantly more effective than α-tocopherol.[9] | [9][10] |

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used method measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[16]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.2 mM) in a suitable solvent like ethanol or methanol. The solution should have a deep violet color.

-

Sample Preparation: Prepare various concentrations of α-carotene (and relevant controls like Trolox or β-carotene) in the same solvent.

-

Reaction: In a microplate or cuvette, mix a fixed volume of the DPPH solution (e.g., 1.9 mL) with a small volume of the antioxidant solution (e.g., 0.1 mL). Include a control sample containing only the solvent instead of the antioxidant.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30-60 minutes) to allow the reaction to reach a steady state.

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Analysis: Plot the % scavenging against the antioxidant concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: Inhibition of Lipid Peroxidation in a Linoleic Acid Emulsion System

This assay assesses the ability of an antioxidant to inhibit the oxidation of a lipid substrate, mimicking its protective effect in biological membranes.[16]

Methodology:

-

Emulsion Preparation: Prepare an emulsion of linoleic acid in a phosphate buffer (e.g., pH 7.0) using a surfactant like Tween 20.

-

Sample Preparation: Prepare solutions of α-carotene at various concentrations in a suitable solvent (e.g., ethanol).

-

Reaction Mixture: Add the α-carotene solution to the linoleic acid emulsion. A control sample should be prepared with the solvent alone.

-

Initiation of Oxidation: Induce peroxidation by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), or by incubation at an elevated temperature (e.g., 40-50°C) in the dark.

-

Incubation and Sampling: Incubate the mixtures for several days, taking aliquots at regular time intervals (e.g., every 24 hours).

-

Measurement of Peroxidation: Measure the extent of lipid peroxidation in the aliquots using a suitable method, such as:

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

Ferric Thiocyanate Method: Measures peroxide formation.

-

-

Analysis: Plot the level of oxidation products over time for both control and α-carotene-treated samples. The antioxidant activity is determined by the degree of inhibition of peroxidation compared to the control.

Conclusion and Future Directions

Alpha-carotene is a potent, multifaceted antioxidant whose biological activity is rooted in its unique chemical structure. Its ability to directly scavenge chain-propagating peroxyl radicals and efficiently quench singlet oxygen provides robust protection for lipid-rich biological structures. Furthermore, its potential to modulate endogenous antioxidant defenses via the Nrf2 pathway represents an exciting avenue for future research. For drug development professionals, understanding the synergistic relationship of α-carotene with other antioxidants, as well as its potential for pro-oxidant activity under specific conditions, is paramount. Continued investigation into its bioavailability, metabolism, and precise molecular targets will further elucidate its role in preventing and mitigating diseases associated with oxidative stress, paving the way for its potential application in novel therapeutic and nutraceutical strategies.

References

A comprehensive, numbered list of all cited sources with titles, source information, and verifiable URLs will be provided here.

-

Gupta, A. S., & Ghosh, M. (2013). In Vitro Antioxidative Evaluation of α- and β-Carotene, Isolated from Crude Palm Oil. Journal of Agricultural and Food Chemistry, 61(48), 11843–11850. [Link]

-

Palozza, P., & Krinsky, N. I. (1991). The inhibition of radical-initiated peroxidation of microsomal lipids by both alpha-tocopherol and beta-carotene. Free Radical Biology and Medicine, 11(4), 407–414. [Link]

-

Beydoun, M. A., Beydoun, H. A., Joret, M. O., Shroff, M. R., & Zonderman, A. B. (2020). Association of Antioxidant Vitamins A, C, E and Carotenoids with Cognitive Performance over Time: A Cohort Study of Middle-Aged Adults. Nutrients, 12(11), 3564. [Link]

-

Eghbaliferiz, S., & Iranshahi, M. (2016). Pro-oxidant activity of carotenoids: A consequence of their antioxidant nature. Journal of Functional Foods, 20, 317–327. [Link]

-

Edge, R., McGarvey, D. J., & Truscott, T. G. (1997). The carotenoids as antioxidants—a review. Journal of Photochemistry and Photobiology B: Biology, 41(3), 189–200. [Link]

-

Chisté, R. C., Freitas, M., Mercadante, A. Z., & Fernandes, E. (2014). Carotenoids inhibit lipid peroxidation and hemoglobin oxidation, but not the depletion of glutathione induced by ROS in human erythrocytes. Life Sciences, 101(1-2), 43–51. [Link]

-

Masood, N., Luqman, S., & Darokar, M. P. (2014). Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 130, 269–276. [Link]

-

Ben-Dor, A., Steiner, M., Gheber, L., Danilenko, M., Dubi, N., Linnewiel, K., Zick, A., Sharoni, Y., & Levy, J. (2005). Carotenoids activate the antioxidant response element transcription system. Molecular Cancer Therapeutics, 4(1), 177–186. [Link]

-

Ramel, F., Birtic, S., Cuiné, S., Triantaphylidès, C., Ravanat, J. L., & Havaux, M. (2012). Chemical quenching of singlet oxygen by carotenoids in plants. Plant Physiology, 158(3), 1267–1278. [Link]

-

Gupta, A. S., & Ghosh, M. (2013). DPPH radical scavenging activity for α- and β-carotene crystals at different concentrations. ResearchGate. [Link]

-

Ramel, F., Birtic, S., Cuiné, S., Triantaphylidès, C., Ravanat, J. L., & Havaux, M. (2012). Chemical quenching of singlet oxygen by carotenoids in plants. Plant Physiology. [Link]

-